

common synonyms for 3,4,7,8-Tetramethyl-1,10phenanthroline

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Compound of Interest

3,4,7,8-Tetramethyl-1,10phenanthroline

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An In-Depth Technical Guide to 3,4,7,8-Tetramethyl-1,10-phenanthroline and its Applications

This technical guide provides a comprehensive overview of **3,4,7,8-tetramethyl-1,10-phenanthroline**, a significant heterocyclic organic compound. Addressed to researchers, scientists, and professionals in drug development, this document details its chemical properties, common synonyms, and key applications, with a focus on its role in the synthesis of novel anti-cancer agents.

Core Compound Identification

IUPAC Name: 3,4,7,8-tetramethyl-1,10-phenanthroline

CAS Number: 1660-93-1

Common Synonyms: TMPhen, tmph, 3,4,7,8-Tetramethylphenanthroline.[1]

Physicochemical Properties

A summary of the key physicochemical properties of **3,4,7,8-tetramethyl-1,10-phenanthroline** is presented in Table **1**. This data is essential for its handling, application in experimental settings, and understanding its behavior in various solvents.



Property	Value	Reference
Molecular Formula	C16H16N2	[2]
Molecular Weight	236.31 g/mol	[2]
Appearance	White to off-white solid powder	[2]
Melting Point	277-280 °C	[2]
Boiling Point	435.2 ± 40.0 °C at 760 mmHg	[2]
Density	1.1 ± 0.1 g/cm ³	[2]
Flash Point	192.6 ± 18.6 °C	[2]
Solubility	Soluble in 95% ethanol (50 mg/mL)	
InChI Key	NPAXPTHCUCUHPT- UHFFFAOYSA-N	[2]

Applications in Research and Drug Development

3,4,7,8-Tetramethyl-1,10-phenanthroline is a versatile metal-chelating agent and ligand used in the synthesis of various metal complexes. Its derivatives, particularly copper(II) complexes, have garnered significant interest in the field of oncology for their potential as anti-cancer drugs.

Anti-Cancer Activity of Copper(II)-TMPhen Complexes

Copper(II) complexes of phenanthroline derivatives, including TMPhen, have demonstrated significant cytotoxic activity against various cancer cell lines.[3][4] The proposed mechanisms of action are multifaceted and often involve the induction of cellular stress pathways leading to apoptosis.

Mechanism of Action:

• DNA Interaction: These complexes can interact with DNA through intercalation or groove binding, which can inhibit DNA replication and transcription, ultimately leading to cell death. [5][6][7][8][9]



- Reactive Oxygen Species (ROS) Generation: The copper(II) center can participate in redox cycling, leading to the generation of ROS.[7][10] Elevated ROS levels cause oxidative stress, damaging cellular components like lipids, proteins, and DNA, and triggering apoptotic pathways.
- Mitochondrial Dysfunction: Copper-phenanthroline complexes can induce a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[10]
- Endoplasmic Reticulum (ER) Stress: These compounds have been shown to induce ER stress, leading to the unfolded protein response (UPR).[11][12] Prolonged UPR activation can trigger apoptosis.

Signaling Pathways in TMPhen-Complex Induced Apoptosis

The cytotoxic effects of copper-phenanthroline complexes are mediated by specific signaling pathways. Understanding these pathways is crucial for the rational design of more effective and targeted cancer therapies.

Experimental Protocols

General Protocol for Solution Preparation of 3,4,7,8-Tetramethyl-1,10-phenanthroline

This protocol describes the preparation of a stock solution of **3,4,7,8-tetramethyl-1,10-phenanthroline** for in vitro experiments.[1]

Materials:

- **3,4,7,8-Tetramethyl-1,10-phenanthroline** (TMPhen)
- Ethanol (EtOH)
- PEG300
- Tween-80
- Saline (0.9% NaCl in sterile water)



- Vortex mixer
- Sterile microcentrifuge tubes

Procedure:

- Prepare a stock solution of TMPhen in ethanol. For example, to achieve a final concentration
 of ≥ 2.58 mg/mL, a 25.8 mg/mL stock in EtOH can be made.
- In a sterile microcentrifuge tube, add the following solvents sequentially:
 - 10% EtOH (from the stock solution)
 - 40% PEG300
 - o 5% Tween-80
 - 45% Saline
- Vortex the solution thoroughly after the addition of each solvent to ensure complete dissolution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
- The final solution should be clear. This formulation yields a solubility of \geq 2.58 mg/mL (10.92 mM).

General Protocol for Synthesis of a Nickel Complex using TMPhen as a Ligand

This protocol outlines a general procedure for the synthesis of a nickel complex where **3,4,7,8-tetramethyl-1,10-phenanthroline** (tmphen) acts as a ligand.

Materials:

- 4-Biphenylboronic acid
- Bis(sulfur dioxide)-1,4-diazabicyclo[2.2.2]octane adduct (DABSO)



- **3,4,7,8-Tetramethyl-1,10-phenanthroline** (tmphen)
- · Lithium tert-butoxide
- Nickel(II) bromide ethylene glycol dimethyl ether complex (NiBr2(glyme))
- 1,3-Dimethyl-2-imidazolidinone (DMI), degassed
- tert-Butyl bromoacetate
- · Diethyl ether
- Water
- Brine
- Sodium sulfate
- · Round-bottom flask
- Stirrer hotplate
- · Nitrogen atmosphere setup
- Separatory funnel
- Rotary evaporator
- Chromatography equipment

Procedure:

- Under a nitrogen atmosphere, in a round-bottom flask, dissolve 4-biphenylboronic acid (4.00 mmol), DABSO (2.40 mmol), tmphen (0.40 mmol), lithium tert-butoxide (4.00 mmol), and NiBr₂(glyme) (0.40 mmol) in degassed DMI (20 mL).
- Stir the reaction mixture at 100 °C for 14 hours.
- Cool the mixture to room temperature.



- Add tert-butyl bromoacetate (8.00 mmol) and stir for an additional hour.
- Pour 20 mL of water into the reaction mixture.
- Extract the aqueous phase with diethyl ether (3 x 50 mL).
- Combine the organic phases and wash with water (50 mL) and then brine (40 mL).
- Dry the organic phase over sodium sulfate and filter.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the resulting residue by medium pressure preparative chromatography.

Logical Workflow

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